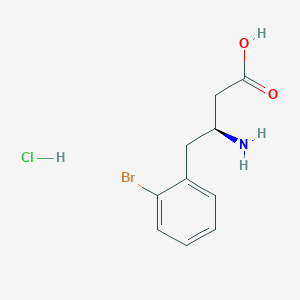
N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar acetamide derivatives often involves multi-step chemical reactions, starting with base compounds like phenylpiperazine. For instance, a related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized through the reaction of 1-phenylpiperazine with 2-chloro-N-(pyrazin-2-yl)acetamide in the presence of sodium hydroxide, showcasing the typical approach to synthesizing acetamide derivatives through nucleophilic substitution reactions and subsequent modifications to introduce various functional groups (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including “N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide,” is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of synthesized acetamide compounds was confirmed through IR, 1H NMR, 13C NMR, mass spectral, and elemental analysis, which provide insights into the compound's molecular geometry, functional groups, and overall molecular architecture (Nayak et al., 2014).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, including but not limited to nucleophilic substitution, amidation, and coupling reactions. The specific reactivity patterns depend on the functional groups present in the molecule. These reactions are foundational for synthesizing more complex molecules and understanding the compound's reactivity and interaction with different chemical agents.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications and handling. These properties are often determined experimentally through techniques like X-ray crystallography, differential scanning calorimetry (DSC), and solubility tests. The crystalline structure, in particular, provides valuable information about the compound's stability, packing, and intermolecular interactions within the crystal lattice.
Chemical Properties Analysis
The chemical properties of acetamide derivatives encompass their acidity, basicity, reactivity towards other chemical compounds, and stability under various conditions. These properties are influenced by the acetamide group and the substituents attached to the aromatic rings. Understanding these chemical properties is essential for predicting the behavior of these compounds in chemical reactions and potential applications.
References (Sources)
- Nayak, P., Narayana, B., Sarojini, B., Fernandes, J., & Akshatha, A. (2014). Design, Synthesis and Biological Evaluation of 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide as DPPH Scavenging, Analgesic and Anti-inflammatory Agent. Link to paper.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Activities : A study highlighted the synthesis of a related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which demonstrated notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities (Nayak et al., 2014).
Antimicrobial and Anticholinesterase Activities : Another research focused on 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives, which were evaluated for their antimicrobial and anticholinesterase activities. Interestingly, these compounds showed significant antifungal activity, especially against Candida parapsilosis (Yurttaş et al., 2015).
Antitumor Activity : A study synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, which were screened for their potential antitumor activity. Some compounds in this study exhibited considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).
Anticonvulsant Activity : Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed their anticonvulsant activity in animal models of epilepsy. These molecules, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, showed activity mainly in the maximal electroshock (MES) seizures, particularly for 3-(trifluoromethyl)anilide derivatives (Kamiński et al., 2015).
Neuroprotective Effects : Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety were synthesized and evaluated against acetylcholinesterase and butylcholinesterase. Compound N-(3-cyano-4-(4-methoxyphenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide showed significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells (Sameem et al., 2017).
β3-Adrenergic Receptor Agonists : A series of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety were prepared and evaluated as β3-adrenergic receptor agonists, potentially useful in treating obesity and type 2 diabetes. Some compounds exhibited significant hypoglycemic activity in a rodent model of diabetes (Maruyama et al., 2012).
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20IN3O/c19-15-6-8-16(9-7-15)20-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXIYZJTXPOXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

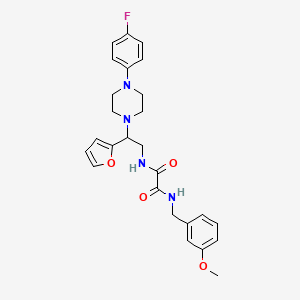
![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)
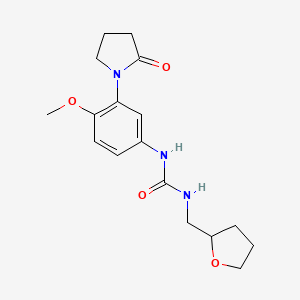

![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2483765.png)
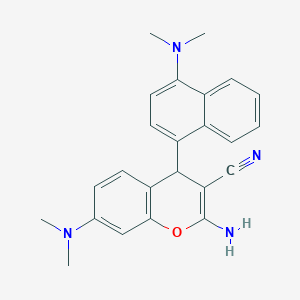

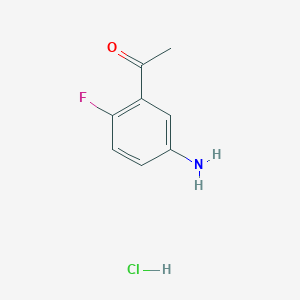

![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)

